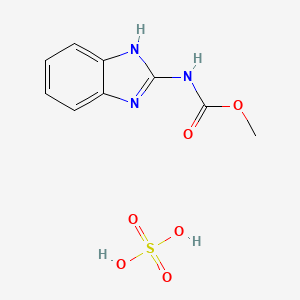
methyl N-(1H-benzimidazol-2-yl)carbamate;sulfuric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(1H-benzimidazol-2-yl)carbamate typically involves the reaction of methyl chloroformate with 2-aminobenzimidazole . The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually involve refluxing the reactants in an organic solvent such as toluene or xylene .
Industrial Production Methods
Industrial production of methyl N-(1H-benzimidazol-2-yl)carbamate involves the use of continuous processes to ensure high yield and purity . The process typically includes the synthesis of methyl chloroformate from phosgene and methanol, followed by cyanoammoniation to form methyl cyanocarbamate . The final step involves hydrolysis of methyl cyanocarbamate with ammonia to form the desired product .
化学反応の分析
Types of Reactions
Methyl N-(1H-benzimidazol-2-yl)carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution . It is stable to heat but unstable to acid and alkali .
Common Reagents and Conditions
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of benzimidazole derivatives, while reduction can yield amine derivatives .
科学的研究の応用
Methyl N-(1H-benzimidazol-2-yl)carbamate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of fungal biology and plant pathology.
Medicine: Investigated for its potential anticancer properties and its effects on cell division.
Industry: Used in the formulation of fungicides for agricultural and horticultural applications.
作用機序
Methyl N-(1H-benzimidazol-2-yl)carbamate exerts its effects by binding to tubulin proteins, which disrupts microtubule assembly and the formation of spindles during cell division . This leads to the malsegregation of chromosomes and ultimately inhibits the growth of fungal pathogens . The molecular targets include tubulin proteins, and the pathways involved are related to microtubule dynamics and cell division .
類似化合物との比較
Similar Compounds
Benomyl: A systemic fungicide that degrades to form carbendazim.
Thiophanate-methyl: Another fungicide that degrades to form carbendazim.
Mebendazole: An anthelmintic that shares a similar benzimidazole structure.
Uniqueness
Methyl N-(1H-benzimidazol-2-yl)carbamate is unique due to its broad-spectrum activity against a wide range of fungal pathogens and its ability to be used in various agricultural and horticultural applications . Its stability and effectiveness make it a valuable tool in disease control .
特性
CAS番号 |
23424-63-7 |
|---|---|
分子式 |
C9H11N3O6S |
分子量 |
289.27 g/mol |
IUPAC名 |
methyl N-(1H-benzimidazol-2-yl)carbamate;sulfuric acid |
InChI |
InChI=1S/C9H9N3O2.H2O4S/c1-14-9(13)12-8-10-6-4-2-3-5-7(6)11-8;1-5(2,3)4/h2-5H,1H3,(H2,10,11,12,13);(H2,1,2,3,4) |
InChIキー |
IIMPDLKQWSJLCO-UHFFFAOYSA-N |
正規SMILES |
COC(=O)NC1=NC2=CC=CC=C2N1.OS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



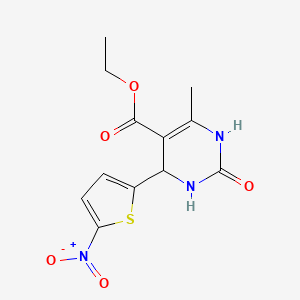
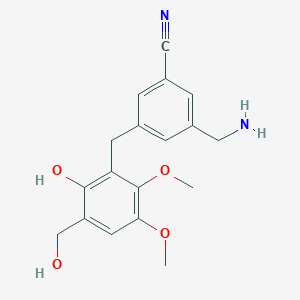

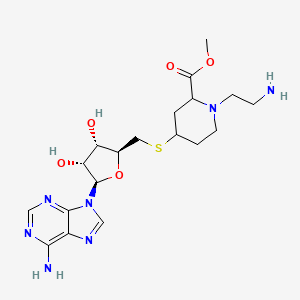
![1,4-Dihydro[1]benzopyrano[3,4-d]imidazole-2(3H)-thione](/img/structure/B12936457.png)
![(1R,3S)-5-Azaspiro[2.4]heptan-1-amine dihydrochloride](/img/structure/B12936460.png)
![[4-[bis[4-[di((113C)methyl)amino]phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-di((113C)methyl)azanium;chloride](/img/structure/B12936466.png)
![1-{2-[(2-Nitrophenyl)methoxy]phenyl}-1H-imidazole](/img/structure/B12936468.png)
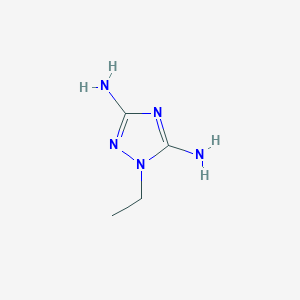
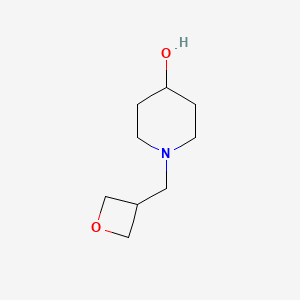
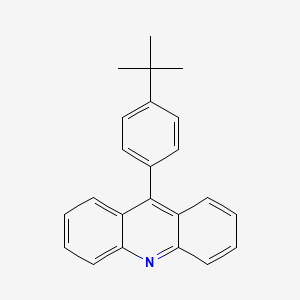

![6-[(4-Methylphenyl)sulfanyl]-9-phenyl-9H-purine](/img/structure/B12936521.png)
